molecular formula C22H19ClFNO4 B2836974 4-(3-chloro-4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 868145-49-7

4-(3-chloro-4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2836974
CAS No.: 868145-49-7
M. Wt: 415.85
InChI Key: UUSHAYPCNPJRGM-UHFFFAOYSA-N
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Description

4-(3-chloro-4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Substitution Reactions: Introduction of the 3-chloro-4-ethoxybenzoyl and 2-fluorophenyl groups can be done through nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective oxidation.

    Allylation: The prop-2-en-1-yl group can be added through an allylation reaction using an allyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

    Addition Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Various substituted aromatic compounds.

    Addition: Saturated hydrocarbons or halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structure suggests it could interact with various biological targets.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure could be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(3-chloro-4-ethoxybenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(3-chloro-4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-thione

Uniqueness

The uniqueness of 4-(3-chloro-4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar molecules.

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-prop-2-enylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFNO4/c1-3-11-25-19(14-7-5-6-8-16(14)24)18(21(27)22(25)28)20(26)13-9-10-17(29-4-2)15(23)12-13/h3,5-10,12,19,26H,1,4,11H2,2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGKLYCLTOFYHM-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC=C)C3=CC=CC=C3F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC=C)C3=CC=CC=C3F)/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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